N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
Description
N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]chromen core fused with a cycloalkane ring, a 3-methoxyphenyl substituent, and a methyl group at the 6-position of the chromen system.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-13-19(27-12-20(24)23-14-5-3-6-15(11-14)26-2)10-9-17-16-7-4-8-18(16)22(25)28-21(13)17/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEIRXJAOJVYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired ring structure.
Attachment of the methoxyphenyl group: This step usually involves a substitution reaction where the methoxyphenyl group is introduced to the cyclopenta[c]chromen core.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Cyclopenta[c]chromen vs. Simple Chromene Derivatives
The cyclopenta[c]chromen core in the target compound distinguishes it from simpler chromene derivatives (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy acetamides in ). The fused cyclopentane ring increases molecular rigidity and may enhance π-π stacking interactions with biological targets. In contrast, non-fused chromene derivatives, such as those in , exhibit greater conformational flexibility, which could reduce binding specificity .
Cyclopenta[c]chromen vs. Pyrimidinone-Thio or Morpholinone Cores
Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide () and morpholinone-based acetamides () replace the chromen system with heterocyclic cores. These substitutions alter electronic properties: pyrimidinone-thio derivatives introduce sulfur-based hydrogen bonding, while morpholinone cores contribute polar oxygen atoms. The cyclopenta[c]chromen system, with its extended aromaticity, may confer superior lipid solubility compared to these heterocycles .
Substituent Effects
3-Methoxyphenyl vs. 4-Methoxyphenyl or Other Aromatic Groups
The 3-methoxyphenyl group in the target compound differs from para-substituted analogs (e.g., 13b in , which has a 4-methoxyphenyl group). Meta substitution reduces symmetry and may sterically hinder interactions with planar binding sites compared to para-substituted derivatives. For instance, 13b () exhibits a 95% yield and distinct NMR shifts due to its para-methoxy orientation, suggesting substituent position significantly impacts synthetic efficiency and electronic environments .
Methyl Group at the 6-Position
The 6-methyl group on the chromen system is a critical distinction from compounds like ethyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate (). Methyl substituents typically enhance metabolic stability by blocking oxidation sites, whereas ester groups (as in ) are prone to hydrolysis, reducing bioavailability .
Functional Group Comparisons
Acetamide vs. Ester or Acid Derivatives
The acetamide moiety in the target compound contrasts with ester (e.g., ethyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate in ) or acid derivatives (e.g., 2-({6-methyl-4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetic acid in ). Acetamides generally exhibit greater hydrolytic stability than esters, making the target compound more suitable for oral administration.
Data Table: Key Comparative Properties
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely parallels methods in and , where coupling reactions and acetylation are employed. However, the cyclopenta[c]chromen core may require specialized cyclization steps .
- Biological Activity : While direct pharmacological data for the target compound are absent, structurally related chromene derivatives () exhibit anticancer and antimicrobial properties. The cyclopenta[c]chromen system’s rigidity could enhance these activities by improving target binding .
- Metabolic Stability : The 6-methyl group and acetamide functional group suggest resistance to first-pass metabolism compared to ester derivatives (), positioning the compound as a promising drug candidate .
Notes
- All chemical names are provided in full without abbreviations, adhering to IUPAC guidelines.
- Structural comparisons are based on peer-reviewed synthesis protocols and spectroscopic data from diverse sources (2008–2019).
- Contradictions in synthetic yields or properties (e.g., ester vs. amide stability) are resolved through empirical data from referenced studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
